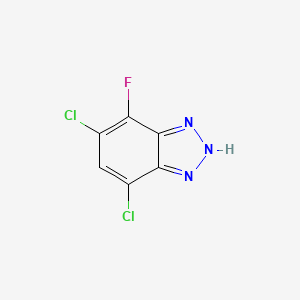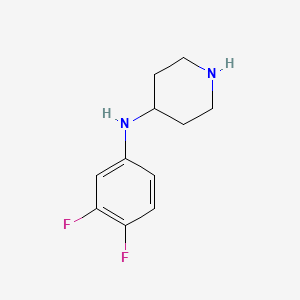
3-(hydroxymethyl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(hydroxymethyl)-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are a crucial component in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(hydroxymethyl)-1H-indole-2-carboxylic acid typically involves the indolization of suitable precursors. One common method includes the reaction of indole-2-carboxylic acid with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 3-position . The reaction conditions often involve the use of glacial acetic acid and hydrochloric acid to facilitate the formation of the indole ring system .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(hydroxymethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Carboxy-1H-indole-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(hydroxymethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(hydroxymethyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring system can interact with multiple receptors and enzymes, modulating their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity . Specific pathways and targets may include enzymes involved in oxidative stress, cell signaling, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-2-carboxylic acid: Lacks the hydroxymethyl group, leading to different chemical reactivity and biological properties.
3-Methylindole: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its chemical behavior.
Uniqueness: 3-(hydroxymethyl)-1H-indole-2-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-4,11-12H,5H2,(H,13,14) |
InChI-Schlüssel |
SJHLUNFSFQWODV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B8650857.png)



![N-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B8650877.png)






